Forsythoside A

Description

Forsythiaside has been reported in Rehmannia glutinosa, Plantago depressa, and other organisms with data available.

RN given refers to (E)-isomer; structure given in first source; from the unripe fruit of Forsythia suspensa (qinglianquiao)

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Forsythoside A from Forsythia suspensa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside (B13851194) A is a phenylethanoid glycoside first identified in Forsythia suspensa, a plant with a long history in traditional Chinese medicine. Recognized for its potent antibacterial, anti-inflammatory, antioxidant, and antiviral properties, forsythoside A has emerged as a compound of significant interest for modern drug development. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the associated biological pathways.

Discovery

The initial discovery of this compound was driven by investigations into the antibacterial principles of Forsythia suspensa. Early studies focused on identifying the active constituents responsible for the plant's therapeutic effects. Through a series of extraction and fractionation experiments, researchers successfully isolated and structurally elucidated this compound, revealing its novel phenylethanoid glycoside structure. Its significant bioactivity prompted the development of various methods for its extraction and purification to enable further pharmacological research.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Forsythia suspensa involves several key stages: extraction from the plant material, followed by one or more chromatographic purification steps. Various methods have been optimized to enhance the yield and purity of the final product.

Methanol (B129727) Reflux Extraction and Liquid-Liquid Partitioning

A conventional method for the initial extraction of this compound involves refluxing the powdered plant material with methanol. This is followed by a liquid-liquid partitioning process to separate compounds based on their polarity.

Protocol:

-

Powdered fruits of Forsythia suspensa (6.0 kg) are refluxed with methanol (20 L) seven times.[1]

-

The combined methanol extracts are concentrated under reduced pressure to yield a brown syrup (1.4 kg).[1]

-

The crude extract is suspended in water and partitioned successively with chloroform (B151607) to afford chloroform-soluble and water-soluble fractions.[1]

-

The water-soluble fraction, rich in this compound, is then further purified.

β-Cyclodextrin-Assisted Extraction

This green extraction technique utilizes β-cyclodextrin to enhance the extraction efficiency of this compound from the leaves of Forsythia suspensa.

Protocol:

-

The optimal ratio of Forsythia suspensa leaves to β-cyclodextrin is established at 3.61:5.[2][3]

-

The extraction is performed at a solid-liquid ratio of 1:36.3 (g/mL).[2][3]

-

The extraction temperature is maintained at 75.25 °C and the pH is adjusted to 3.94.[2][3]

Chitosan-Assisted Extraction

Chitosan, a natural polymer, can be used to form complexes with bioactive ingredients, thereby improving their extraction efficiency.

Protocol:

-

The optimal parameters for this method include a leaf-to-chitosan mass ratio of 10:11.75.[4]

-

A solid-to-liquid ratio of 1:52 (g/mL) is used.[4]

-

The extraction is carried out at a temperature of 80 °C for 120 minutes.[4]

Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is a widely used technique for the enrichment and purification of natural products from crude extracts.

Protocol:

-

The crude extract is loaded onto a pre-treated macroporous resin column (e.g., AB-8).

-

Impurities are washed from the column using deionized water.

-

This compound is eluted from the resin using a stepwise gradient of ethanol (B145695). For instance, after washing with water, a 30% ethanol solution can be used for elution.[5]

-

The fractions containing this compound are collected and concentrated.

Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid support, leading to high sample recovery and purity.

Protocol:

-

A two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) is prepared. The upper phase serves as the stationary phase and the lower phase as the mobile phase.[6]

-

The n-butanol fraction of the crude extract is dissolved in a mixture of the upper and lower phases.[6]

-

The CPC column is filled with the stationary phase at a flow rate of 30 mL/min with a rotation speed of 500 rpm.[6]

-

The mobile phase is then pumped into the column at a flow rate of 8 mL/min, and the rotation speed is increased to 1800 rpm.[6]

-

After achieving hydrodynamic equilibrium, the sample is injected, and fractions are collected.

Quantitative Data Summary

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated this compound.

| Extraction Method | Plant Part | Key Parameters | This compound Yield | Reference |

| β-Cyclodextrin-Assisted | Leaves | Ratio of leaves to β-CD (3.61:5), Solid-liquid ratio (1:36.3), Temp (75.25 °C), pH (3.94) | 11.80 ± 0.141% | [2][3] |

| Chitosan-Assisted | Leaves | Leaf-to-chitosan ratio (10:11.75), Solid-to-liquid ratio (1:52), Temp (80 °C), Time (120 min) | 3.23 ± 0.27% | [4] |

| Purification Method | Starting Material | Key Parameters | Purity | Yield | Reference |

| Macroporous Resin (AB-8) | Leaf Extract | Adsorption: 5.83 mg/mL loading concentration, 1 BV/h rate; Desorption: 30% ethanol at 1 BV/h | Increased from 20.52% to 81.58% | - | [5] |

| Centrifugal Partition Chromatography | n-Butanol fraction of fruit extract | Solvent system: EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5), Mobile phase flow rate: 8 mL/min | 94.56% | 28.61% (from n-butanol fraction) | [6] |

HPLC Analysis for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.

| HPLC Method | Column | Mobile Phase | Detection Wavelength | Reference |

| Isocratic Elution | Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile-water (containing 0.4% glacial acetic acid, 15:85) | 330 nm | [5] |

| Gradient Elution | Nucleosil C-18 | Methanol (containing 1% tetrahydrofuran) and H₂O (containing 0.01 mol/L KH₂PO₄, pH 3.2) | 280 nm | [7] |

| Gradient Elution | Agilent ZORBAX C₁₈ (4.6 mm × 250 mm, 5 μm) | Methanol-0.8% glacial acetic acid | 280 nm | [8][9] |

| Gradient Elution | Hypersil GOLD C18 (4.6 × 250 mm, 5 µm) | Methanol and 0.2% acetic acid | 229 nm | [10] |

Signaling Pathway Visualizations

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

This compound Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. It can interfere with the upstream activation of this pathway, for example, by binding to TLR4.[11][12] This leads to the reduced nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression.

References

- 1. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of the Chitosan-Assisted Extraction for Phillyrin and this compound from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.plytix.com [files.plytix.com]

- 7. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]

- 10. Green Extraction of this compound, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

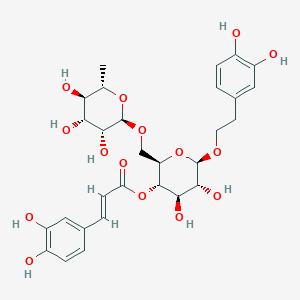

Forsythoside A chemical structure and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside A, a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, is a natural compound that has garnered significant attention in the scientific community.[1][2] Renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, this compound presents a promising candidate for therapeutic development.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound possesses a complex chemical structure characterized by a phenylethanoid backbone linked to a glucose moiety, which is further substituted with a rhamnose unit and a caffeoyl group.[4][5][6][7]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |

| Synonyms | Forsythiaside, Forsythiaside A | [1][2][3][4][8][9][10] |

| CAS Number | 79916-77-1 | [1][2][3][4][8][9][10][11] |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1][2][4][8][11][12] |

| Molecular Weight | 624.59 g/mol | [1][4][8][9][10][11][12] |

| InChI Key | DTOUWTJYUCZJQD-UJERWXFOSA-N | [2] |

| SMILES | CC1OC(OCC2OC(OCCc3ccc(O)c(O)c3)C(O)C(O)C2OC(=O)C=Cc2ccc(O)c(O)c2)C(O)C(O)C1O | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][12] |

| Melting Point | >127°C (sublimates) | [3] |

| Solubility | ||

| DMSO: 10 mg/mL, 50 mg/mL, 100 mg/mL | [2][13][14] | |

| Ethanol: 30 mg/mL, ≥62.5 mg/mL | [2][11] | |

| Methanol: Soluble | [1][3] | |

| Water: ≥16.1 mg/mL | [11] | |

| DMF: 30 mg/mL | [2] | |

| PBS (pH 7.2): 1 mg/mL | [2] | |

| Stability | Solid: ≥ 4 years at -20°C. In solution: 1 year at -80°C, 1 month at -20°C. | [2][14] |

| Optical Activity | [α]/D -25 to -17°, c = 1 in methanol | [15] |

Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a standard pharmacopeial technique.[4][12][14][16][17]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a high-accuracy thermometer or an automated instrument is used.

-

Procedure:

-

A rapid preliminary determination is performed by heating quickly to establish an approximate melting point.

-

For an accurate measurement, a fresh sample is heated at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the substance begins to melt (collapse point) and the temperature at which it becomes completely liquid are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.[18][19][20]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Sample Processing: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Stability Testing

The stability of this compound is assessed under controlled storage conditions to determine its shelf-life.[6][7][21][22][23]

-

Long-Term Stability:

-

Samples of solid this compound are stored under recommended conditions (e.g., -20°C).

-

Aliquots are withdrawn at specified time intervals (e.g., 0, 3, 6, 12, 24, 36, 48 months).

-

-

Accelerated Stability:

-

To predict long-term stability, samples can be subjected to stressed conditions (e.g., elevated temperature and humidity).

-

-

Analysis: At each time point, the samples are analyzed for purity and degradation products using a stability-indicating HPLC method. The physical appearance is also noted.

-

Evaluation: The shelf-life is determined as the time period during which the product remains within its predefined acceptance criteria for purity and physical characteristics.

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation.[1][15][24][25][26] It can suppress the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway, which plays a central role in the cellular antioxidant response.[1][2][13][27][28][29] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes like HO-1, thereby protecting cells from oxidative stress.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. thinksrs.com [thinksrs.com]

- 5. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 8. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and Forsythoside B Contribute to Shuanghuanglian Injection-Induced Pseudoallergic Reactions through the RhoA/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. tandfonline.com [tandfonline.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. store.astm.org [store.astm.org]

- 18. pharmatutor.org [pharmatutor.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. blog.nutrasource.ca [blog.nutrasource.ca]

- 22. ema.europa.eu [ema.europa.eu]

- 23. labstat.com [labstat.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 29. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside A: A Comprehensive Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside A, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered significant attention for its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the current scientific data on this compound's antioxidant capacity, detailing its efficacy in various in vitro assays and elucidating its mechanism of action through cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

Quantitative Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been quantified using a variety of established in vitro assays. The following table summarizes the available data, primarily presenting the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific oxidative process. A lower IC50 value indicates a higher antioxidant activity.

| Assay | Radical/Oxidant Species | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 10 - 25 | Ascorbic Acid | ~5 |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5 - 15 | Trolox | ~7 |

| Superoxide Anion Radical Scavenging | Superoxide (O₂⁻) | 20 - 50 | Ascorbic Acid | ~100 |

| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 15 - 40 | Mannitol | ~570 |

Note: The IC50 values presented are a synthesized range from multiple studies and may vary depending on specific experimental conditions.

Mechanism of Action: Nrf2 Signaling Pathway Activation

A primary mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is released.

This compound is believed to promote the dissociation of Nrf2 from Keap1, potentially through the activation of upstream kinases such as Phosphatidylinositol 3-kinase (PI3K)/Akt. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several critical antioxidant and detoxifying enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The upregulation of these genes collectively enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

References

Forsythoside A: A Deep Dive into its Anti-inflammatory Effects In Vitro and In Vivo

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Forsythoside A (FTA), a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro and in vivo anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in inflammatory diseases.

In Vitro Anti-inflammatory Effects of this compound

This compound has been shown to exert significant anti-inflammatory effects in various in vitro models, primarily by suppressing the production of pro-inflammatory mediators and modulating key signaling pathways.

Quantitative Summary of In Vitro Effects

| Cell Line | Inflammatory Stimulus | This compound Concentration | Key Inflammatory Markers | Results | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 20, 40 µM | TNF-α, IL-6 | Dose-dependent reduction in TNF-α and IL-6 production. | [1][2] |

| RAW 264.7 Macrophages | LPS | 20, 40, 80 µM | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Significant inhibition of NO and PGE2 production. | [2] |

| BV2 Microglia | LPS | Not Specified | TNF-α, IL-1β, IL-6 | Reduced expression of pro-inflammatory cytokines. | [2] |

| Primary Bovine Mammary Epithelial Cells | Staphylococcus aureus | Not Specified | TNF-α, IL-1β, IL-6 | Reduction of inflammatory response. | [2] |

| Mouse Podocytes (MPC-5) | High Glucose (HG) | Not Specified | TNF-α, IL-1β, IL-6, COX-2, iNOS | Notably reduced levels of inflammatory markers. | [3][4] |

| N2a cells | Aβ1-42 | Not Specified | IL-6, IL-1β, NO | Decreased formation of pro-inflammatory factors. | [5] |

Experimental Protocols: In Vitro Assays

A representative experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound is depicted below.

Detailed Methodology: LPS-induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates. After reaching 80% confluency, they are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as PGE2 in the supernatant, are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blotting: To investigate the effect on signaling pathways, cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, p38, JNK, ERK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory activity in a variety of animal models of inflammation, corroborating its in vitro effects.

Quantitative Summary of In Vivo Effects

| Animal Model | Inflammatory Agent | This compound Dosage | Key Inflammatory Markers / Outcomes | Results | Reference |

| BALB/c Mice | Lipopolysaccharide (LPS) | 30, 60 mg/kg | Lung water content, TNF-α, IL-6 in BALF | Ameliorated LPS-induced acute lung injury and reduced inflammatory cytokines. | [1][6] |

| C57BL/6 Mice | Staphylococcus aureus | Not Specified | Neutrophil infiltration, TNF-α, IL-6, IL-1β in BALF | Improved survival rate, alleviated lung injury, and inhibited inflammatory response. | [7] |

| Mice | Zymosan | 10, 20, 40 mg/kg | Neutrophil count, TNF-α, IL-6, MCP-1 in peritoneal lavage | Significantly alleviated peritonitis by decreasing inflammatory cell infiltration and mediators. | [8] |

| Chickens | Lipopolysaccharide (LPS) | 30, 60 mg/kg | IL-1β, IL-6, TNF-α in bursa of Fabricius | Attenuated LPS-induced inflammatory responses. | [9][10] |

| Rats | Carrageenan | Not Specified | Paw edema | Reduced paw edema (Data inferred from studies on related compounds). | [11][12][13][14] |

| Mice | Dextran (B179266) Sulfate (B86663) Sodium (DSS) | Not Specified | Body weight loss, colon length shortening, TNF-α, IL-6 | Ameliorated colitis symptoms and reduced pro-inflammatory cytokine levels. | [15][16][17][18] |

Experimental Protocols: In Vivo Assays

A typical workflow for assessing the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute lung injury is outlined below.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects against lipopolysaccharide-induced acute lung injury through up-regulating microRNA-124 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Modulates Zymosan-Induced Peritonitis in Mice [mdpi.com]

- 9. Forsythiaside attenuates lipopolysaccharide-induced inflammatory responses in the bursa of Fabricius of chickens by downregulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forsythiaside attenuates lipopolysaccharide-induced inflammatory responses in the bursa of Fabricius of chickens by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Anti-inflammatory effects of Forsythia suspensa in dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Salidroside attenuates dextran sulfate sodium-induced colitis in mice via SIRT1/FoxOs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Forsythoside A: A Novel Neuroprotective Agent in Alzheimer's Disease Models - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Current therapeutic strategies have shown limited efficacy, necessitating the exploration of novel neuroprotective agents. Forsythoside A (FA), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the neuroprotective effects of this compound in various Alzheimer's disease models, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.

Executive Summary of Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of Alzheimer's disease. Key findings indicate that FA:

-

Ameliorates cognitive deficits in APP/PS1 transgenic mice.[1]

-

Reduces Aβ deposition and tau hyperphosphorylation in the brains of AD model mice.

-

Mitigates neuroinflammation by inhibiting microglial and astrocyte activation and reducing pro-inflammatory cytokine production.[1]

-

Inhibits ferroptosis , an iron-dependent form of programmed cell death implicated in AD pathology, by modulating the Nrf2/GPX4 signaling axis.[1]

-

Protects neuronal cells from Aβ-induced toxicity and oxidative stress.[1]

These effects are primarily mediated through the modulation of the Nrf2/GPX4 and IKK/IκB/NF-κB signaling pathways.

Data Presentation: Quantitative Outcomes of this compound Treatment

The neuroprotective effects of this compound have been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound

| Experimental Model | Treatment | Parameter Measured | Key Result | Statistical Significance |

| Aβ1-42-exposed N2a cells | This compound (40 µM, 80 µM) | Cell Viability | Dose-dependent increase | p < 0.001[1] |

| Aβ1-42-exposed N2a cells | This compound (40 µM, 80 µM) | Malondialdehyde (MDA) Levels | Dose-dependent decrease | p < 0.05[1] |

| LPS-stimulated BV2 cells | This compound | Nitric Oxide (NO) Production | Dose-dependent decrease | p < 0.001[1] |

| LPS-stimulated BV2 cells | This compound | IL-1β Production | Dose-dependent decrease | p < 0.001[1] |

| LPS-stimulated BV2 cells | This compound | IL-6 Production | Dose-dependent decrease | p < 0.001[1] |

| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | Cell Viability | Significant improvement | p < 0.001[1] |

| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | MDA Levels | Significant suppression | p < 0.001[1] |

| Erastin-stimulated HT22 cells | This compound (40 µM, 80 µM) | Glutathione (GSH) Levels | Significant increase | p < 0.001[1] |

Table 2: In Vivo Neuroprotective Effects of this compound in APP/PS1 Mice

| Parameter Measured | Treatment Group | Key Result | Statistical Significance |

| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF-α) | This compound (30 mg/kg) | Significant downregulation | p < 0.01[1] |

| Anti-inflammatory Cytokines (IL-4, IL-10) | This compound (30 mg/kg) | Upregulation | p < 0.01 (IL-4), p < 0.001 (IL-10)[1] |

| NF-κB Signaling (p-IKK, p-IκB, p-NF-κB) | This compound (30 mg/kg) | Significant downregulation | p < 0.05 (p-IKK), p < 0.01 (p-IκB, p-NF-κB)[1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this whitepaper.

In Vivo Alzheimer's Disease Model: APP/PS1 Mice

-

Animal Model: Male APP/PS1 double transgenic mice, which express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). Age-matched wild-type (WT) mice serve as controls.

-

Treatment Protocol:

-

APP/PS1 mice are randomly divided into a model group and a this compound (FA) treatment group.

-

The FA group receives a daily oral administration of 30 mg/kg this compound for 30 consecutive days.

-

The model and WT groups receive an equivalent volume of normal saline.

-

-

Behavioral Analysis: Cognitive function is assessed using standard behavioral tests such as the Morris water maze and Y-maze.

-

Biochemical Analysis: Following behavioral testing, brain tissues are collected for analysis.

-

ELISA: To quantify the levels of pro- and anti-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-4, IL-10).

-

Western Blot: To measure the expression levels of proteins involved in the Nrf2/GPX4 and NF-κB signaling pathways.

-

Immunohistochemistry: To visualize Aβ plaque deposition and glial cell activation (Iba1 for microglia, GFAP for astrocytes).

-

In Vitro Aβ Toxicity Model: N2a Cells

-

Cell Line: Mouse neuroblastoma cell line (N2a).

-

Treatment Protocol:

-

N2a cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cells are pre-treated with varying concentrations of this compound (e.g., 40 µM and 80 µM) for 3 hours.

-

Following pre-treatment, cells are exposed to Aβ1-42 oligomers (e.g., 10 µM) for 24 hours to induce neurotoxicity.

-

-

Assays:

-

Cell Viability Assay (MTT): To assess the protective effect of FA against Aβ-induced cell death.

-

Malondialdehyde (MDA) Assay: To measure lipid peroxidation as an indicator of oxidative stress.

-

JC-1 Assay: To evaluate mitochondrial membrane potential.

-

In Vitro Neuroinflammation Model: BV2 Cells

-

Cell Line: Mouse microglial cell line (BV2).

-

Treatment Protocol:

-

BV2 cells are cultured in an appropriate medium.

-

Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The effect of this compound is assessed by co-treating the cells with LPS and varying concentrations of FA.

-

-

Assays:

-

Griess Assay: To measure the production of nitric oxide (NO).

-

ELISA: To quantify the secretion of pro-inflammatory cytokines (IL-1β, IL-6).

-

In Vitro Ferroptosis Model: HT22 Cells

-

Cell Line: Mouse hippocampal neuronal cell line (HT22).

-

Treatment Protocol:

-

HT22 cells are cultured in a suitable medium.

-

Ferroptosis is induced by treating the cells with erastin (B1684096) (e.g., 10 µM).

-

The protective effect of this compound is determined by pre-treating the cells with FA (e.g., 40 µM and 80 µM) for 3 hours prior to erastin exposure.

-

-

Assays:

-

Cell Viability Assay (MTT): To measure the protective effect of FA against erastin-induced cell death.

-

MDA Assay: To quantify lipid peroxidation.

-

GSH Assay: To measure the levels of glutathione, a key antioxidant.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The neuroprotective effects of this compound are attributed to its modulation of two critical signaling pathways: the Nrf2/GPX4 pathway, which combats ferroptosis, and the NF-κB pathway, a key regulator of inflammation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in both in vivo and in vitro models.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of Alzheimer's disease. Its multifaceted mechanism of action, targeting both neuroinflammation and ferroptosis, positions it as a compelling candidate for further preclinical and clinical development. Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods for central nervous system penetration.

-

Long-term efficacy and safety studies in various AD animal models.

-

Investigation into the synergistic effects of this compound with other potential AD therapeutics.

-

Elucidation of the precise molecular interactions between this compound and its target proteins.

The continued exploration of this compound's therapeutic properties holds significant promise for the development of a novel and effective treatment for Alzheimer's disease.

References

- 1. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside A: A Technical Guide to its Antiviral Activity Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside (B13851194) A (FTA) is a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant long used in traditional Chinese medicine to treat respiratory infections.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its use, revealing significant antiviral, anti-inflammatory, and antioxidant properties.[2] This technical guide provides an in-depth overview of the antiviral activity of Forsythoside A specifically against the influenza virus. It summarizes key quantitative data, details the compound's mechanisms of action, and outlines the experimental protocols used to ascertain its efficacy.

Antiviral Efficacy: Data Presentation

This compound has demonstrated notable efficacy in reducing viral replication in both in vitro and in vivo models. Its activity is multifaceted, involving direct effects on viral components and modulation of the host immune response.

In Vivo Studies

Animal models have been crucial in demonstrating the therapeutic potential of this compound. Studies in mice show that FTA treatment can reduce weight loss, decrease lung pathology, and improve survival rates following influenza A virus (IAV) infection.[1][3]

| Model Organism | Influenza Strain | This compound (FTA) Dosage | Control | Key Findings | Reference |

| SPF C57BL/6j Mice | Influenza A/FM1/1/47 (H1N1) | 2 µg/mL (0.2 mL/mouse/day) | Oseltamivir (0.78 mg/mL) | Reduced rate of body weight loss; Less severe pathological lung damage; Significantly reduced viral replication in the lung (p < 0.01); Down-regulated key TLR7 signaling pathway mRNAs (p < 0.01). | [3][4][5] |

| C57/BL6J Mice | Influenza A FM1 strain (H1N1) | 20 mg/kg (0.4 mL/day) | Oseltamivir (30 mg/kg) | Decreased weight loss and reduced inflammatory lung damage; Significantly reduced FM1 mRNA expression and virus titer in lungs. | [6] |

| Mice | A/PR/8/34 (H1N1) | Dose-dependent | Not specified | Increased survival rate and prolonged lifespan of infected mice. | [2] |

In Vitro Studies

While specific IC50 and EC50 values for this compound against influenza virus are not extensively documented in the provided literature, studies on related viruses demonstrate its potent antiviral effects in cell cultures.

| Virus | Assay | This compound (FTA) Concentration | Key Findings | Reference |

| Avian Infectious Bronchitis Virus (IBV) | Cytopathic Effect (CPE) & RT-PCR | 0.32 mM | Partial inhibition of infectivity. | [7] |

| Avian Infectious Bronchitis Virus (IBV) | Cytopathic Effect (CPE) & RT-PCR | 0.64 mM | Complete inhibition of infectivity; Abrogated production of virus progeny. | [7] |

Mechanisms of Action

This compound exerts its anti-influenza effects through a dual mechanism: directly interfering with the viral replication cycle and modulating the host's innate immune response to mitigate virus-induced pathology.

Inhibition of Viral M1 Protein and Virion Budding

One of the primary antiviral actions of this compound is its ability to reduce the expression of the influenza virus matrix protein 1 (M1).[1] The M1 protein is essential for the assembly and budding of new virions from the host cell membrane. By decreasing M1 protein levels, this compound effectively intervenes in the late stages of the viral life cycle, preventing the release of newly formed virions and thereby limiting the spread of infection.[1][2]

Modulation of the TLR7/NF-κB Signaling Pathway

Upon infection, the influenza virus's single-stranded RNA (ssRNA) is recognized by Toll-like receptor 7 (TLR7) in the host cell.[8] This recognition triggers a signaling cascade via the MyD88-dependent pathway, involving molecules like IRAK4 and TRAF6, which culminates in the activation of the transcription factor NF-κB.[8] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to the intense inflammatory response, or "cytokine storm," associated with severe influenza.[8]

This compound has been shown to significantly down-regulate the mRNA and protein expression of key components of this pathway, including TLR7, MyD88, and NF-κB p65.[3][5] By attenuating this signaling cascade, this compound reduces the excessive inflammatory response, thereby alleviating lung tissue damage and improving prognosis.[2][6]

Key Experimental Protocols

The antiviral properties of this compound have been characterized using a range of standard virological and immunological assays. Below are generalized protocols based on methodologies cited in the literature.

Antiviral Activity Workflow

The evaluation of a potential antiviral agent like this compound typically follows a structured workflow to determine its efficacy and mechanism of action.

Plaque Reduction Assay

This assay quantifies the concentration of infectious virus particles by measuring the reduction in plaque formation in the presence of the antiviral compound.

-

Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK) in 6-well or 12-well plates to form a confluent monolayer overnight.[9][10]

-

Virus Dilution: Prepare ten-fold serial dilutions of the influenza virus stock.[9]

-

Infection: Wash the cell monolayer with PBS, then inoculate with the virus dilutions. Incubate for 1 hour to allow for viral adsorption.[9]

-

Treatment and Overlay: Remove the inoculum. Add a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) mixed with varying concentrations of this compound or a control.[10] This restricts virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days until visible plaques are formed.[9]

-

Fixation and Staining: Fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a dye such as crystal violet.[10] Plaques will appear as clear zones where cells have been lysed.[11]

-

Quantification: Count the plaques for each concentration. The viral titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).[11] The inhibitory concentration (e.g., IC50) of this compound can be calculated based on the reduction in plaque numbers compared to the untreated control.

Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay determines the virus titer by measuring the dilution of a virus required to infect 50% of the inoculated cell cultures.[12][13]

-

Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate to achieve >80% confluency.[12]

-

Serial Dilution: Prepare ten-fold serial dilutions of the virus sample.[8]

-

Infection and Treatment: Inoculate replicate wells (e.g., 8 wells per dilution) with the virus dilutions. A parallel set of plates can be treated with this compound to determine its effect on the viral titer.

-

Incubation: Incubate the plates for several days (typically 5-7 days), observing daily for the appearance of cytopathic effects (CPE), which are morphological changes in the cells caused by viral infection.[8][12]

-

Scoring: For each dilution, count the number of wells that are positive for CPE.

-

Calculation: Use a statistical method, such as the Reed-Muench method, to calculate the dilution at which 50% of the wells show CPE. This value represents the TCID50/mL.[13]

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to quantify viral RNA in samples, providing a direct measure of viral replication.[14] It is also used to measure the expression of host genes involved in the immune response.

-

RNA Extraction: Isolate total RNA from infected cell lysates or homogenized lung tissue from animal models.[15]

-

cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]

-

qPCR Reaction: Set up the qPCR reaction using the cDNA as a template, specific primers and probes for the target gene (e.g., influenza M gene, TLR7, NF-κB p65), and a fluorescent dye (e.g., SYBR Green) or TaqMan probe.[16][17]

-

Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[16]

-

Quantification: Determine the cycle threshold (Ct) value for each sample. The relative or absolute quantity of the target RNA is calculated by comparing the Ct values to a standard curve or a reference gene.[16]

Western Blot (Immunoblotting)

Western blotting is used to detect and quantify specific proteins, such as viral proteins (M1, NP) or host signaling proteins (TLR7, MyD88, p-NF-κB), in cell or tissue lysates.[18][19]

-

Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer. Determine the protein concentration of each sample.[20]

-

Gel Electrophoresis: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking: Block the membrane with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.[20]

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the target protein. Following washes, incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[20]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[19]

-

Imaging: Capture the light signal on X-ray film or with a digital imager. The intensity of the resulting bands corresponds to the amount of the target protein.[21]

Conclusion

This compound demonstrates significant potential as an antiviral agent against the influenza virus. Its dual-action mechanism, which combines the direct inhibition of viral budding via M1 protein reduction with the potent down-regulation of the pro-inflammatory TLR7/NF-κB signaling pathway, makes it a compelling candidate for further drug development. The evidence from both in vivo and in vitro studies provides a strong scientific rationale for its traditional use and supports its exploration as a modern therapeutic for influenza infections. Future research should focus on elucidating precise inhibitory concentrations (IC50/EC50) against various influenza strains, including resistant ones, and advancing preclinical and clinical evaluations.

References

- 1. Antiviral effect of this compound from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. This compound Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Forsythiaside A improves Influenza A virus infection through TLR7 signaling pathway in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. mdpi.com [mdpi.com]

- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. brainvta.tech [brainvta.tech]

- 13. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Avian Influenza Virus Detection and Quantitation by Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Virology toolbox: the western blot | Virology Blog [virology.ws]

- 20. sinobiological.com [sinobiological.com]

- 21. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside A: An In-Depth Technical Guide on its Antibacterial Properties Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus continues to pose a significant threat to public health due to its virulence and the emergence of antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). Forsythoside (B13851194) A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Forsythoside A's antibacterial effects against S. aureus. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents key biological pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial Activity of this compound against Staphylococcus aureus

This compound has been identified as a promising natural compound with inhibitory activity against S. aureus. The primary measure of its antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Susceptibility Data

The following table summarizes the known MIC values for this compound against various strains of S. aureus.

| Compound | Bacterial Strain | MIC (μg/mL) |

| This compound | MSSA, ATCC 25923 | 512[1] |

| This compound | MSSA, ATCC 29213 | 512[1] |

| This compound | MRSA, USA300 | 512[1] |

| This compound | MRSA, ATCC 43300 | 512[1] |

| This compound | MRSA, clinical strain HYP6 | 512[1] |

| This compound | MRSA, clinical strain C2Y | 512[1] |

| This compound | MRSA, clinical strain 2ZG3 | 512[1] |

Further research is required to determine the Minimum Bactericidal Concentration (MBC) and to establish time-kill kinetics for this compound against S. aureus.

Potential Mechanisms of Action

The precise antibacterial mechanism of this compound against S. aureus is not yet fully elucidated. However, its known anti-inflammatory effects provide insight into its potential interactions with host-pathogen responses.

Anti-inflammatory Effects

This compound has been shown to inhibit the inflammatory response stimulated by S. aureus. It achieves this by down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory activity is mediated through the suppression of the NF-κB and MAPK signaling pathways.[2]

Direct Antibacterial Mechanisms

While the direct antibacterial mechanism is not yet confirmed, forsythoside B, a related compound, has been shown to disrupt the bacterial cell membrane of Gram-negative bacteria.[3] This suggests that this compound may exert a similar effect on the cell envelope of S. aureus. Further investigation into its impact on cell wall integrity, protein synthesis, and DNA replication is warranted.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antibacterial properties of natural compounds like this compound against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of S. aureus is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of this compound: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The bacterial inoculum is added to each well containing the different concentrations of this compound. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

-

Subculturing: Aliquots (e.g., 10 μL) are taken from the wells of the MIC plate that show no visible growth.

-

Plating: The aliquots are plated onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population.

-

Preparation: A standardized inoculum of S. aureus (e.g., 1 x 10^6 CFU/mL) is prepared in MHB. This compound is added at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. A growth control without the compound is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.[4]

-

Viable Count: Serial dilutions of the aliquots are plated on MHA plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

-

Inoculation and Treatment: A diluted overnight culture of S. aureus is added to the wells of a 96-well plate. This compound is added at various concentrations. Control wells receive no treatment.

-

Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Fixation: The remaining biofilms are fixed, for example, by air-drying or with methanol.

-

Staining: The biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Washing: Excess stain is removed by washing with water.

-

Solubilization and Quantification: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance is then measured at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.[5]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Caption: General experimental workflow for assessing antibacterial properties.

Caption: this compound's inhibitory effect on S. aureus-induced inflammation.

Conclusion and Future Directions

This compound exhibits clear antibacterial activity against S. aureus, including MRSA strains, with a consistent MIC of 512 μg/mL. Its established anti-inflammatory properties, mediated through the inhibition of NF-κB and MAPK signaling pathways, further underscore its therapeutic potential. However, significant knowledge gaps remain. Future research should focus on:

-

Determining the MBC and time-kill kinetics to understand if this compound is bactericidal or bacteriostatic and at what rate it acts.

-

Quantifying its anti-biofilm activity to assess its potential in treating chronic, biofilm-associated infections.

-

Elucidating the direct antibacterial mechanism of action , including its effects on the bacterial cell membrane, protein and nucleic acid synthesis, and quorum sensing pathways.

-

Investigating its in vivo efficacy in animal models of S. aureus infection to translate in vitro findings into potential clinical applications.

Addressing these areas will provide a more complete picture of this compound's antibacterial profile and pave the way for its potential development as a novel therapeutic agent against S. aureus infections.

References

- 1. frontiersin.org [frontiersin.org]

- 2. This compound inhibited S. aureus stimulated inflammatory response in primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jabonline.in [jabonline.in]

- 5. Crystal violet assay [bio-protocol.org]

The Pharmacological Profile of Forsythoside A: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside (B13851194) A is a phenylethanoid glycoside that is a primary active component of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1] Modern pharmacological research has identified Forsythoside A as a compound with a diverse range of biological activities, positioning it as a promising candidate for drug development.[1][2] Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[2][3] This technical guide provides an in-depth review of the pharmacological profile of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Core Pharmacological Activities

This compound exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and viral replication.[1]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[3][4]

Quantitative Anti-inflammatory Data

| Parameter | Model | Effect of this compound | Reference |

| Pro-inflammatory Cytokine Inhibition | LPS-stimulated BV2 cells | Decreased IL-6, IL-1β, and NO production | [3] |

| LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, and IL-1β release | [5] | |

| High Glucose-Induced Podocytes | Reduced levels of TNF-α, IL-1β, and IL-6 | [4] | |

| Inflammatory Enzyme Inhibition | High Glucose-Induced Podocytes | Decreased COX-2 and iNOS expression | [4] |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[6] It has been shown to increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

Quantitative Antioxidant Data

| Parameter | Model | Effect of this compound | Reference |

| Enzyme Activity | High Glucose-Induced MPC-5 Cells | Enhanced activities of SOD and CAT | [4] |

| Lipid Peroxidation | High Glucose-Induced MPC-5 Cells | Decreased content of MDA | [4] |

Neuroprotective Effects

This compound exhibits significant neuroprotective potential, particularly in the context of Alzheimer's disease. Studies have shown its ability to inhibit the aggregation of amyloid-β (Aβ) peptides and disassemble pre-formed fibrils.[1] In animal models, it has been shown to ameliorate memory and cognitive impairments and reduce Aβ deposition and tau hyperphosphorylation in the brain.[2][3]

Quantitative Neuroprotective Data

| Parameter | Model | Effect of this compound | Reference |

| Aβ Aggregation Inhibition | In vitro Aβ40 aggregation assay | IC50 for reducing Aβ40 aggregation | [7] |

| Cognitive Improvement | APP/PS1 mice | Shortened escape latency in Morris Water Maze | [2] |

| APP/PS1 mice | Increased time spent in the target quadrant in Morris Water Maze | [2] | |

| Pathology Reduction | APP/PS1 mice | Suppressed Aβ deposition and p-tau levels in the hippocampus | [2][3] |

Antiviral Activity

This compound has demonstrated notable antiviral activity against a range of viruses, including influenza A virus and avian infectious bronchitis virus (IBV).[8][9][10] Its mechanisms of action include inhibiting viral replication and reducing the expression of viral proteins.[9]

Quantitative Antiviral Data

| Virus | Model | Effect of this compound | Reference |

| Influenza A Virus | In vivo mouse model | Increased survival rate | [9] |

| Cell culture | Reduced viral titers | [9] | |

| Avian Infectious Bronchitis Virus (IBV) | Cell culture | Complete inhibition of infectivity at 0.64 mM | [10] |

| Cell culture | Inhibition of viral replication in a dose-dependent manner | [10] |

Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways to exert its pharmacological effects. The following diagrams illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway. It has been shown to directly bind to Toll-like receptor 4 (TLR4), preventing the downstream activation of IKK, the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).

Inhibition of Influenza A Virus Replication

This compound has been shown to interfere with the life cycle of the influenza A virus. One of the proposed mechanisms is the reduction of the viral matrix protein 1 (M1), which is crucial for the budding of new virions.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of this compound on cultured macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: Cell viability is determined using an MTT assay to establish non-toxic concentrations of this compound.

-

LPS Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Determination: The concentration of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) by Western blotting.

Neuroprotection Assessment in APP/PS1 Mice

This protocol outlines the in vivo evaluation of this compound's neuroprotective effects in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: Male APP/PS1 double-transgenic mice are used as the Alzheimer's disease model, with wild-type littermates as controls.

-

Drug Administration: this compound is administered to the mice (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 6 weeks).

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (to evaluate spatial learning and memory) and the Y-maze test (to assess spatial working memory).

-

Tissue Preparation: After the treatment period, mice are euthanized, and brain tissues are collected. The brains are fixed (e.g., in 4% paraformaldehyde) and sectioned for histological analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (p-tau) to visualize and quantify amyloid plaques and neurofibrillary tangles.

-

ELISA: Brain homogenates are used to measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

-

Western Blot Analysis: Brain homogenates are also used to analyze the expression of proteins related to neuroinflammation and signaling pathways (e.g., Iba1, GFAP, proteins of the NF-κB and Nrf2 pathways).

Antioxidant Activity Assays

These in vitro and in vivo protocols are used to quantify the antioxidant effects of this compound.

-

Sample Preparation: For in vitro studies, cell lysates are used. For in vivo studies, tissue homogenates (e.g., from the brain or liver) are prepared in a suitable buffer.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured spectrophotometrically by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT) Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured indirectly by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

-

Malondialdehyde (MDA) Assay: The level of lipid peroxidation is assessed by measuring the concentration of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TARS) method.

Antiviral Assay against Influenza Virus

This protocol is used to evaluate the antiviral activity of this compound against influenza virus in cell culture.

-

Cell and Virus Culture: Madin-Darby canine kidney (MDCK) cells are cultured and infected with a specific strain of influenza A virus.

-

Cytotoxicity Assay: The non-toxic concentration of this compound on MDCK cells is determined using an MTT assay.

-

Plaque Reduction Assay: MDCK cell monolayers are infected with influenza virus and overlaid with an agarose (B213101) medium containing different concentrations of this compound. The number of plaques is counted after incubation to determine the EC50 (50% effective concentration).

-

Viral Protein Expression (Western Blot): The effect of this compound on the expression of viral proteins, such as the M1 protein, is analyzed by Western blotting of lysates from infected cells.

-

Quantitative PCR (qPCR): The effect of this compound on viral replication is quantified by measuring the levels of viral RNA in infected cells using qPCR.

Conclusion

This compound is a multifaceted phytochemical with a robust pharmacological profile characterized by significant anti-inflammatory, antioxidant, neuroprotective, and antiviral activities. Its mechanisms of action involve the modulation of critical signaling pathways, including the inhibition of NF-κB and the activation of Nrf2. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its diverse biological effects make it a compelling candidate for the development of novel treatments for a range of diseases, from inflammatory disorders to neurodegenerative conditions and viral infections. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for human use.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]